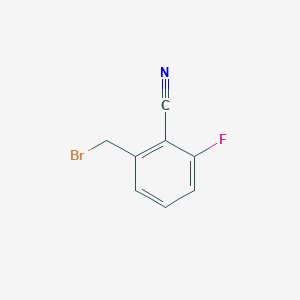

![molecular formula C20H18Cl4N4OS B2493270 N-[[5-丁基硫基-4-(3,4-二氯苯基)-1,2,4-三唑-3-基]甲基]-2,4-二氯苯甲酰胺 CAS No. 389070-82-0](/img/structure/B2493270.png)

N-[[5-丁基硫基-4-(3,4-二氯苯基)-1,2,4-三唑-3-基]甲基]-2,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

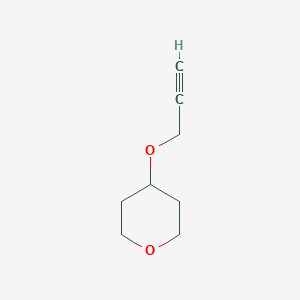

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide is a compound that likely exhibits specific physicochemical and biological properties due to its complex structure. This compound falls into a broader category of triazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, a class of reactions that form the 1,2,3-triazole ring from an azide and an alkyne. A related example is the synthesis of 4,5-dibromo-1H-1,2,3-triazole derivatives through various routes, including reactions with butyllithium leading to lithiated derivatives, which are then quenched with different reagents to introduce various substituents at specific positions on the triazole ring (Iddon & Nicholas, 1996).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing the intermolecular interactions that stabilize the molecular conformation (Dong & Huo, 2009).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the catalyst- and solvent-free synthesis of triazole-containing benzamides demonstrates the versatility of triazole chemistry in facilitating regioselective synthesis under mild conditions (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, can be significantly influenced by the nature of their substituents. The synthesis and analysis of isostructural thiazoles containing triazole units highlight how structural modifications affect crystallization and molecular conformation (Kariuki et al., 2021).

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The study of tautomerism in 1,2,4-triazoles provides insights into the electronic effects of substituents on the triazole ring and their impact on chemical stability and reactivity (Buzykin et al., 2006).

科学研究应用

腐蚀抑制

三唑衍生物在腐蚀抑制方面表现出显著的效率,特别是对于在酸性环境中的低碳钢。Lagrenée等人(2002年)的研究探讨了4H-1,2,4-三唑衍生物的腐蚀抑制性能,揭示了它们在保护钢表面免受酸性介质(如盐酸和硫酸)腐蚀的潜力。这些衍生物表现出高抑制效率,使它们在工业应用中具有重要价值,其中腐蚀抵抗至关重要(Lagrenée等人,2002年)。

抗菌和抗真菌性能

合成新型三唑化合物与抗微生物活性有关。Wang等人(2010年)对磺胺甲酰胺衍生的1,2,3-三唑化合物的研究突出了它们对各种细菌菌株的有希望的抗菌效力。这表明N-[[5-丁基硫基-4-(3,4-二氯苯基)-1,2,4-三唑-3-基]甲基]-2,4-二氯苯甲酰胺可能被探索其抗菌和抗真菌应用,有助于开发新的抗微生物剂(Wang et al., 2010)。

农业应用

三唑衍生物在农业中找到了应用,作为除草剂和杀菌剂的活性成分。Viste等人(1970年)对N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺的研究,这是一种具有结构相似性的化合物,展示了它对各种草类的除草活性,表明在农业环境中控制不受欢迎的植被同时保护理想作物的潜在效用(Viste et al., 1970)。

催化和合成

三唑核心结构在催化和合成化学中起着关键作用。对三唑化合物的研究揭示了它们作为合成复杂分子中间体的实用性。例如,Moreno-Fuquen等人(2019年)讨论了通过Fries重排实现苯甲酰胺衍生物的区域选择性合成,展示了三唑衍生物在促进化学转化中的多功能性(Moreno-Fuquen et al., 2019)。

作用机制

安全和危害

未来方向

The development of new 1,2,4-triazole derivatives with improved properties is an active area of research. Future work could involve the synthesis and testing of new derivatives, including potentially “N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide”, to explore their potential as therapeutic agents .

属性

IUPAC Name |

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl4N4OS/c1-2-3-8-30-20-27-26-18(28(20)13-5-7-15(22)17(24)10-13)11-25-19(29)14-6-4-12(21)9-16(14)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQNSYVADPJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)